molecular formula C6H6N2O4 B12330435 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- CAS No. 88499-61-0

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro-

Cat. No.: B12330435
CAS No.: 88499-61-0
M. Wt: 170.12 g/mol
InChI Key: OXTGZZKXONQACO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 6-Methyl-5-Nitro-2,4(1H,3H)-Pyrimidinedione

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is 6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione , reflecting its fully saturated pyrimidine ring system with ketone groups at positions 2 and 4, a methyl substituent at position 6, and a nitro group at position 5. Alternative designations include:

  • 5-Nitro-6-methyluracil (emphasizing its structural similarity to uracil derivatives)
  • 2,4-Dihydroxy-6-methyl-5-nitropyrimidine (highlighting hydroxyl groups in tautomeric forms)
  • 6-Methyl-5-nitrouracil (a simplified common name)

The compound is also cataloged under multiple registry-specific labels, such as AR001XC7 (Aaron Chemicals) and M25061G (TCI America), which are frequently used in commercial procurement.

Molecular Formula and Structural Representation

The molecular formula of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is C₅H₅N₃O₄ , with a molecular weight of 171.11 g/mol . Its structure consists of a six-membered pyrimidine ring with two keto groups (at positions 2 and 4), a methyl group (position 6), and a nitro substituent (position 5).

Structural Features:
  • SMILES Notation : CC1=C(C(=O)NC(=O)N1)[N+]([O-])=O
  • Tautomerism : The compound exists in keto-enol tautomeric forms due to the presence of hydroxyl groups at positions 2 and 4, which can interconvert under specific pH conditions.
Property Value Source
Molecular Formula C₅H₅N₃O₄
Molecular Weight (g/mol) 171.11
SMILES CC1=C(C(=O)NC(=O)N1)N+=O

Properties

CAS No.

88499-61-0

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

6-methyl-5-nitro-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H2,1H3,(H,7,10)

InChI Key

OXTGZZKXONQACO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- typically involves the nitration of 6-methylpyrimidine-2,4(1H,3H)-dione. The process begins with the addition of 6-methylpyrimidine-2,4(1H,3H)-dione to concentrated sulfuric acid, followed by the slow addition of a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction is then allowed to proceed at a controlled temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products vary based on the extent of oxidation.

    Reduction: Amino derivatives are the major products.

    Substitution: Substituted pyridinedione derivatives are formed.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a significant precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in medicinal chemistry due to their biological activities.

  • Inhibitory Activity : A study highlighted that structural analogs of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione were evaluated for their inhibitory effects on Schizosaccharomyces pombe lumazine synthase. The compound exhibited a Ki value of 95 μM against Mycobacterium tuberculosis lumazine synthase, indicating potential for further development as an antibacterial agent .
  • Anticonvulsant and Anticancer Properties : Research involving pyrrole derivatives has shown that compounds related to 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione possess anticonvulsant and anticancer activities. These derivatives are being explored for their pharmacological characteristics that include anti-inflammatory and analgesic effects .

Agrochemical Applications

The compound has also been studied for its herbicidal properties. Certain derivatives of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione have been developed as herbicides effective in controlling unwanted plant species in agricultural settings.

  • Herbicidal Activity : Patents have documented the use of various substituted pyrimidinediones as herbicides. These compounds demonstrate effectiveness in controlling specific weed species when applied to agricultural fields .

Industrial Applications

Beyond pharmaceuticals and agrochemicals, 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione serves as an important intermediate in the chemical industry.

  • Dyes and Pigments : The compound is utilized in the synthesis of dyes such as anthraquinones and phthalocyanines. Its high reactivity allows it to be a versatile building block for complex dye structures .
  • Conductive Polymers : It is also involved in the production of electroactive materials and conductive polymers. These materials are essential in various electronic applications due to their unique electrical properties .

Summary Table of Applications

Application AreaSpecific Use CasesKey Properties/Activities
PharmaceuticalsAntibacterial agentsInhibitory activity against lumazine synthase
Anticonvulsant and anticancer drugsAnti-inflammatory and analgesic effects
AgrochemicalsHerbicides for weed controlEffective against specific unwanted plant species
Industrial ChemistryDyes (e.g., anthraquinones)High reactivity for complex synthesis
Conductive and electroactive polymersEssential for electronic applications

Case Studies

  • Inhibitory Activity Against Lumazine Synthase :
    • A high-throughput screening identified a derivative of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione that effectively inhibited Mycobacterium tuberculosis lumazine synthase. This finding opens pathways for developing new antibacterial therapies targeting tuberculosis .
  • Development of Herbicides :
    • Research documented the synthesis of novel herbicidal compounds derived from 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione. These compounds were shown to control specific weed species effectively while minimizing damage to crops .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular pathways and processes .

Comparison with Similar Compounds

Key Structural Features :

  • Nitro group : Strong electron-withdrawing, enhancing electrophilic reactivity.
  • Methyl group : Electron-donating, influencing regioselectivity in reactions.
  • Pyridinedione core : Two ketone groups contribute to hydrogen-bonding interactions and acidity.

Comparison with Structurally Similar Compounds

4(3H)-Pyridinone, 5-Nitro- (CAS: N/A)

  • Structure: Lacks the methyl group at position 6 and has a single ketone group (pyridinone vs. pyridinedione).
  • Molecular Formula : C₅H₄N₂O₃.
  • Key Differences :
    • Reduced steric hindrance due to absence of methyl.
    • Lower molecular weight (154.12 g/mol).
    • Nitro group at position 5 enhances electrophilicity but may reduce solubility compared to hydroxylated analogs.

3-Methyl-5-Nitro-2(1H)-Pyridinone (CAS: N/A)

  • Structure : Methyl at position 3 and nitro at position 4.
  • Molecular Formula : C₆H₆N₂O₃.
  • Key Differences :
    • Methyl position alters electronic distribution: para to nitro in this case vs. meta in the target compound.
    • Molecular weight: 154.12 g/mol (vs. 184.13 g/mol for the target).
    • Likely differences in melting points and solubility due to substituent arrangement.

6-Methyl-5-Nitro-4-Phenyl-1H-Pyrimidin-2-One (CAS: N/A)

  • Structure: Pyrimidinone core (one ketone) with phenyl, methyl, and nitro substituents.
  • Molecular Formula : C₁₁H₉N₃O₃.
  • Key Differences: Pyrimidinone vs. pyridinedione: Fewer hydrogen-bonding sites.

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- C₆H₆N₃O₄ 184.13 6-CH₃, 5-NO₂ High polarity, moderate solubility
4(3H)-Pyridinone, 5-nitro- C₅H₄N₂O₃ 154.12 5-NO₂ Lower solubility due to nitro group
3-Methyl-5-nitro-2(1H)-pyridinone C₆H₆N₂O₃ 154.12 3-CH₃, 5-NO₂ Altered electronic effects
6-Methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one C₁₁H₉N₃O₃ 231.21 6-CH₃, 5-NO₂, 4-C₆H₅ Enhanced lipophilicity

Notes:

  • Solubility : Nitro groups generally reduce water solubility but improve organic solvent compatibility.
  • Stability : Nitro-containing compounds may exhibit thermal sensitivity, requiring storage in cool, dry conditions.

Comparison with Analogous Routes

  • Nitroso Intermediates: highlights the use of nitroso precursors (e.g., 5-nitroso derivatives) oxidized to nitro groups, a common strategy for pyrimidinones.
  • Steric Effects : Methyl groups at position 6 (target) vs. 3 () influence reaction yields and byproduct formation.

Biological Activity

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- (commonly referred to as 6-methyl-5-nitropyrimidine-2,4-dione) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C5_5H5_5N3_3O4_4
  • Molecular Weight : 171.11 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical properties.

The biological activity of 6-methyl-5-nitropyrimidine-2,4-dione is primarily attributed to its role as an enzyme inhibitor. It has been shown to inhibit lumazine synthase in various organisms, which is crucial for riboflavin biosynthesis.

Enzyme Inhibition

  • Lumazine Synthase Inhibition :
    • The compound acts as an inhibitor of Schizosaccharomyces pombe lumazine synthase with a KiK_i value of 210 μM and against Mycobacterium tuberculosis lumazine synthase with a KiK_i value of 95 μM .
    • Structural modifications have led to compounds with improved inhibitory activity, such as a derivative with a KiK_i of 3.7 μM against M. tuberculosis lumazine synthase .

Biological Activities

The compound exhibits several biological activities:

  • Antioxidant Activity : Research indicates that pyrimidine derivatives, including 6-methyl-5-nitropyrimidine-2,4-dione, possess antioxidant properties that can help mitigate oxidative stress .
  • Antimicrobial Activity : The inhibition of lumazine synthase suggests potential applications in developing antimicrobial agents targeting riboflavin synthesis pathways in bacteria and fungi .

Study on Antioxidant Potential

A study assessed the antioxidant capacity of pyrimidine derivatives and found that certain modifications enhanced their ability to scavenge free radicals. The results indicated that the presence of nitro groups significantly increased antioxidant efficacy .

High-Throughput Screening

In a high-throughput screening of a compound library, 6-methyl-5-nitropyrimidine-2,4-dione was identified as a promising candidate for further development due to its selective inhibition against lumazine synthases .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismKiK_i Value (μM)Reference
Lumazine Synthase InhibitionSchizosaccharomyces pombe210
Lumazine Synthase InhibitionMycobacterium tuberculosis95
Antioxidant ActivityVariousNot specified

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